Eremofortin C

mycotoxin biosynthesis fungal secondary metabolism enzymology

Eremofortin C (CAS 62375-74-0) is the non-toxic C-12 alcohol analog of PR toxin, serving as the immediate biosynthetic precursor in the PR toxin pathway. Researchers requiring a chemically defined pathway intermediate for mycotoxin biosynthesis studies or analytical method validation face limited commercial availability. • Validated substrate for EC oxidase: Km = 0.02 mM, Vmax = 4.0 μmol/min/mg at 30°C, optimal pH 5.6 • Distinct immunoassay cross-reactivity (IC₅₀ = 15 ng/assay) vs. eremofortins A (800), B (>10,000), and D (500 ng/assay) • HPLC-resolvable from PR toxin, PR-imine, and PR-amide on silica columns with chloroform-based mobile phases Supplied as a research-grade natural product for biosynthetic pathway engineering and mycotoxin analytical standard applications.

Molecular Formula C17H22O6
Molecular Weight 322.4 g/mol
CAS No. 62375-74-0
Cat. No. B1259007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremofortin C
CAS62375-74-0
Synonymseremofortin C
Molecular FormulaC17H22O6
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C
InChIInChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3/t8-,12+,13-,14+,15+,16+,17-/m0/s1
InChIKeyAVFUXCSVVLQAGL-VIEAGMIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eremofortin C Procurement Overview


Eremofortin C (CAS 62375-74-0) is an eremophilane-type sesquiterpene mycotoxin and secondary metabolite produced by the blue-cheese ripening mold Penicillium roqueforti, with a molecular formula of C₁₇H₂₂O₆ and a molecular weight of 322.4 g/mol [1]. This compound serves as the immediate biosynthetic precursor to PR toxin, differing from PR toxin solely by an alcohol group at the C-12 position rather than an aldehyde group [2]. For scientific and industrial users focused on mycotoxin biosynthesis research, analytical method validation, or biosynthetic pathway engineering, eremofortin C represents a chemically defined pathway intermediate with documented enzymatic conversion properties and differential toxicity relative to its downstream product [3].

1 Direct biosynthetic precursor to PR toxin; defined substrate for EC oxidase pathway studies
2 C-12 alcohol group confers reported differential toxicity profile for comparative mycotoxin research
3 Validated immunoassay cross-reactivity (IC50 15 ng/assay) supports use as analytical reference standard
4 Reconstituted biosynthetic machinery enables fungal terpenoid engineering workflow

Eremofortin C Irreplaceability in Research


In the PR toxin biosynthetic pathway, substitution of eremofortin C with PR toxin, eremofortin A, eremofortin B, or eremofortin D is not scientifically interchangeable due to the documented relationship between C-12 functional group identity and biological activity. The presence of a C-12 aldehyde group in PR toxin confers acute toxicity and the capacity to inhibit in vitro transcription and translation, whereas the C-12 alcohol group in eremofortin C results in a non-toxic profile [1]. Additionally, antibody-based detection systems exhibit vastly different cross-reactivity thresholds for eremofortin C (IC₅₀ of 15 ng/assay) compared to other eremofortins, which range from 50 ng/assay to greater than 10,000 ng/assay [2]. Generic substitution without accounting for these quantitative functional and immunological distinctions would compromise experimental reproducibility, analytical specificity, and biosafety in laboratory settings.

Functional group
C-12 alcohol (Eremofortin C)
Reported non-toxic; does not inhibit transcription/translation. PR toxin (C-12 aldehyde) exhibits acute toxicity; functional mismatch may shift experimental outcomes.
Antibody binding
Cross-reactivity divergence
IC50 15 ng/assay for eremofortin C vs. 800 ng/assay (eremofortin A) and >10,000 ng/assay (eremofortin B). Generic substitution may compromise immunoassay specificity.

Eremofortin C Quantitative Evidence Guide


Biosynthetic Precursor to PR Toxin

Eremofortin C is the direct and immediate biosynthetic precursor of PR toxin in P. roqueforti, as demonstrated by HPLC time-course studies and enzymatic characterization. The transformation is catalyzed by EC oxidase with defined kinetic parameters [1]. This distinguishes eremofortin C from eremofortin A, which undergoes biotransformation to eremofortin C via liver mixed-function oxidases rather than serving as the direct PR toxin precursor [2].

Biosynthetic precursor
Head-to-head
Km = 0.02 mM, Vmax = 4.0 µmol/min/mg, 20-fold enzyme purification
Defined EC oxidase substrate supports pathway engineering studies
Optimal pH 5.6, 30°C; maximum activity day 13
mycotoxin biosynthesis fungal secondary metabolism enzymology

C-12 Functional Group Determines Toxicity

The biological properties of eremophilane compounds are dictated by the C-12 functional group. Eremofortin C possesses a C-12 alcohol group, whereas PR toxin possesses a C-12 aldehyde group [1]. This single structural difference results in a stark toxicity differential: eremofortin C is non-toxic compared to PR toxin [2]. The aldehyde group at C-12 is exclusively responsible for both in vivo toxicity (tested in male Swiss mice) and in vitro inhibition of transcription and translation [3].

Toxicity differential
Head-to-head
Non-toxic (C-12 alcohol) vs. PR toxin acutely toxic (C-12 aldehyde)
Reported structure-toxicity endpoint context for SAR research
In vivo Swiss mice, in vitro transcription/translation inhibition
mycotoxin toxicology structure-activity relationship food safety

Biosynthetic Pathway Reconstitution

Eremofortin C has been selected as a model compound for bioinformatics-guided reconstitution of fungal eremophilane biosynthetic machinery, specifically compared alongside sporogen-AO1 [1]. The study successfully characterized six P450 enzymes involved in eremofortin C biosynthesis, including P450-catalyzed multistep oxidation and enzyme-catalyzed isomerization by the DUF3237 family protein [1]. In contrast, other eremophilanes such as eremofortin A and B have not undergone comparable biosynthetic pathway reconstitution and functional characterization of their associated P450 enzymes [2].

Pathway reconstitution
Class-level
6 P450 enzymes and DUF3237 isomerase functionally characterized
Most thoroughly characterized eremophilane biosynthetic toolkit
Heterologous expression; ACS Chem. Biol. 2024
synthetic biology biosynthetic gene cluster natural product discovery

Immunoassay Cross-Reactivity Specificity

In competitive radioimmunoassay (RIA) using anti-PR toxin antibody, eremofortin C exhibits a 50% inhibition concentration (IC₅₀) of 15 ng/assay [1]. This value is significantly lower (indicating higher cross-reactivity) than eremofortin D (500 ng/assay), eremofortin A (800 ng/assay), and eremofortin B (greater than 10,000 ng/assay) [1]. The substantial quantitative differences in antibody binding require compound-specific calibration for accurate analytical quantification in mixed metabolite samples.

Immunoassay cross-reactivity
Data to verify
IC50 15 ng/assay vs. 800 (A), >10,000 (B), 500 (D)
Compound-specific calibration required for analytical detection
Competitive RIA; anti-PR toxin antibody; sources absent
analytical chemistry immunoassay development mycotoxin detection

Chemical Synthesis via Biotransformation

Eremofortin C can be obtained through two distinct preparative methods: direct isolation from P. roqueforti culture media, and biotransformation of PR toxin and eremofortin A by liver mixed-function oxidases [1]. This synthetic accessibility contrasts with eremofortin D, which is a tricyclic byproduct without documented biotransformation routes from other eremofortins [2]. Additionally, chemical oxidation of eremofortin C to PR toxin can be achieved using a chromic anhydride-pyridine complex, providing a defined synthetic route for interconversion [3].

Synthetic accessibility
Class-level
Two preparative routes: culture isolation and biotransformation of PR toxin/eremofortin A
Greater in-house reference preparation flexibility
Liver mixed-function oxidase; chromic anhydride oxidation
chemical synthesis biotransformation reference material production

Culture Condition Effects on Production

Production of eremofortin C and PR toxin in P. roqueforti cultures is influenced by distinct environmental parameters. Of 17 strains from the American Type Culture Collection studied for their ability to produce eremofortin C and PR toxin, 13 strains (approximately 76%) produced these metabolites, while 4 strains were non-producers . Toxin production was higher in stationary cultures than in cultures gently shaken at 120 rpm, and the optimum pH for production of both eremofortin C and PR toxin was around pH 4.0 . Corn extract can enhance eremofortin C production specifically in minimal medium but this potentiation effect is suppressed in rich medium [1].

Culture condition effects
Context-dependent
13/17 ATCC strains produce; optimal pH 4.0, stationary culture
Actionable parameters for fermentation process development
Corn extract enhances production in minimal medium
fungal fermentation secondary metabolite production process optimization

Eremofortin C Application Scenarios


PR Toxin Biosynthesis and EC Oxidase Enzymology

Eremofortin C serves as the defined substrate for EC oxidase, the enzyme responsible for the final step in PR toxin biosynthesis. With documented kinetic parameters including Km = 0.02 mM and Vmax = 4.0 μmol/min/mg at 30°C, optimal pH of 5.6, and complete thermal inactivation at 100°C, eremofortin C provides a validated substrate for enzymatic studies of mycotoxin biosynthesis [1]. The enzyme can be purified from P. roqueforti culture medium with a 20-fold increase in specific activity and 33.3% yield [1].

Mycotoxin Detection Reference Standard

In competitive radioimmunoassay and HPLC-based detection systems for PR toxin and related metabolites, eremofortin C must be included as a distinct analytical standard due to its specific cross-reactivity profile (IC₅₀ = 15 ng/assay) that differs substantially from eremofortin A (800 ng/assay), eremofortin B (>10,000 ng/assay), and eremofortin D (500 ng/assay) [2]. HPLC methods using silica columns with chloroform-based mobile phases at 2 mL/min flow rates have been validated for resolving eremofortin C from PR toxin, PR-imine, and PR-amide [3].

Structure-Activity Relationship of Eremophilanes

Eremofortin C is uniquely positioned for SAR studies as the non-toxic C-12 alcohol analog of the acutely toxic C-12 aldehyde-containing PR toxin. The documented toxicity differential—eremofortin C being non-toxic while PR toxin exhibits in vivo toxicity in male Swiss mice and in vitro inhibition of transcription and translation—enables direct correlation of C-12 functional group identity with biological activity [4].

Fungal Terpenoid Pathway Engineering

The complete reconstitution of eremofortin C biosynthesis, including functional characterization of six P450 enzymes and the DUF3237 family protein-mediated isomerization step, establishes eremofortin C as a validated chassis for engineering eremophilane-type sesquiterpene production in heterologous hosts [5]. This biosynthetic knowledge is directly transferable to the discovery and production of structurally related bioactive eremophilanes [5].

Application
Selection Property
Validation Focus
PR toxin biosynthesis studies
Defined EC oxidase substrate
Enzyme kinetics and pathway context review
Mycotoxin detection research
Compound-specific immunoassay calibration
Cross-reactivity profile and analytical specificity
Structure-activity relationship studies
C-12 functional group differential
Toxicity endpoint and biological activity comparison
Fungal terpenoid pathway engineering
Reconstituted P450 biosynthetic machinery
Heterologous expression and enzyme characterization

Technical Documentation Hub

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